Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a phenylpyridine moiety, which is a combination of a phenyl group and a pyridine ring, linked to an ethyl propanoate group. The presence of the phenylpyridine structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-[(6-phenylpyridin-2-yl)oxy]propanoic acid+ethanolH2SO4ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The phenylpyridine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanol.
Substitution: Formation of substituted phenylpyridine derivatives.
Scientific Research Applications
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other similar compounds, such as:
Ethyl benzoate: Similar ester structure but lacks the pyridine ring.
Ethyl 2-[(4-phenylpyridin-2-yl)oxy]propanoate: Similar structure with a different substitution pattern on the pyridine ring.
Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and pyridine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
88390-18-5 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 2-(6-phenylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C16H17NO3/c1-3-19-16(18)12(2)20-15-11-7-10-14(17-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
InChI Key |
FQIFQTBTAMVOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.